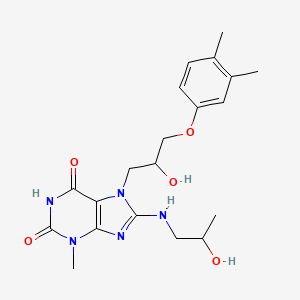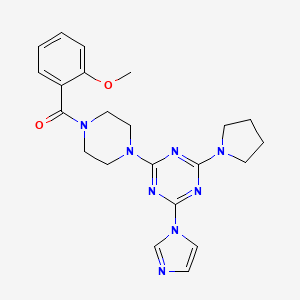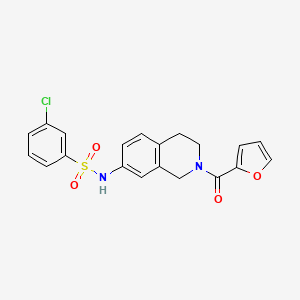
N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isoquinoline derivatives.
Oxidation: The isoquinoline derivative undergoes oxidation to introduce the keto group at the 1-position, forming 1-oxo-1,2-dihydroisoquinoline.
Carboxylation: The resulting compound is then subjected to carboxylation to introduce the carboxamide group at the 4-position.
Dimethylation: Finally, the compound undergoes dimethylation to introduce the N,N-dimethyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: N,N-Dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxylated derivatives.
Substitution: Substitution reactions at different positions of the isoquinoline ring can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In biological research, it is used to study the biological activity of isoquinoline derivatives and their potential as therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
作用機序
The mechanism by which N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific biological system and the derivatives formed.
類似化合物との比較
Isoquinoline: The parent compound from which N,N-dimethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is derived.
Quinoline: Structurally similar to isoquinoline, but with a different ring structure.
Benzoisoquinoline: Another isoquinoline derivative with a fused benzene ring.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of the N,N-dimethyl groups and the keto group at the 1-position
特性
IUPAC Name |
N,N-dimethyl-1-oxo-2H-isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)10-7-13-11(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZTRJAYYQJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B2793420.png)
![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)
![3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2793422.png)
![N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2793424.png)

![cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one;hydrochloride](/img/structure/B2793426.png)


![2-(1H-indol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2793430.png)

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2793439.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)

